molecular formula C16H15NO4 B586681 rac 1-Hydroxy Ketorolac Methyl Ester CAS No. 1391051-90-3

rac 1-Hydroxy Ketorolac Methyl Ester

Cat. No.: B586681
CAS No.: 1391051-90-3
M. Wt: 285.299
InChI Key: BVOPXASBFYEPRL-UHFFFAOYSA-N
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Description

rac 1-Hydroxy Ketorolac Methyl Ester is a synthetic organic compound that belongs to the class of pyrrolizine derivatives

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 1-Hydroxy Ketorolac Methyl Ester typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolizine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: Benzoylation can be performed using benzoyl chloride in the presence of a base such as pyridine.

    Esterification: The carboxylate group can be introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

rac 1-Hydroxy Ketorolac Methyl Ester can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its therapeutic potential for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate: Lacks the hydroxyl group.

    Ethyl 5-benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylate: Has an ethyl ester instead of a methyl ester.

Uniqueness

rac 1-Hydroxy Ketorolac Methyl Ester is unique due to the presence of both the benzoyl and hydroxyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOPXASBFYEPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391051-90-3
Record name Methyl 5-benzoyl-1-hydroxy2,3-dihydro-1H-pyrrolizine-1-carboxylate, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391051903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 5-BENZOYL-1-HYDROXY2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKM815OHAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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